molecular formula C5H6N2O B027851 5-Methoxypyrimidine CAS No. 31458-33-0

5-Methoxypyrimidine

Cat. No. B027851
CAS RN: 31458-33-0
M. Wt: 110.11 g/mol
InChI Key: JIADELSANNMYFC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-methoxypyrimidine derivatives involves various strategies, including alkylation, thiation, and amination reactions. Stout and Robins (1972) described the synthesis of several 5-methoxypyrimidine nucleosides, such as 5-methoxyuridine and 5-methoxycytidine, through alkylation of 2,4-bis(trimethyIsilyI)-5-methoxyuracil with appropriately blocked halosugars (Stout & Robins, 1972). This method highlights the versatility of 5-methoxypyrimidine derivatives in synthesizing nucleoside analogs.

Molecular Structure Analysis

The molecular structure of 5-methoxypyrimidine derivatives is central to their reactivity and biological activity. For instance, Saygılı, Batsanov, and Bryce (2004) synthesized 5-pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid via lithium-halogen exchange reactions, followed by Suzuki cross-coupling reactions to yield heteroarylpyrimidines (Saygılı, Batsanov, & Bryce, 2004). The structural analysis of these compounds, including X-ray crystallography, provides insight into the arrangement of atoms and the potential for further chemical modifications.

Chemical Reactions and Properties

5-Methoxypyrimidine undergoes a variety of chemical reactions, showcasing its chemical versatility. Brown and Lee (1970) explored the thermal rearrangement of 5-(p-substituted phenyl)-2(and 4)-methoxypyrimidines, demonstrating how substituents affect the reactivity and rearrangement pathways of methoxypyrimidines (Brown & Lee, 1970). These reactions are crucial for understanding the chemical properties and potential applications of 5-methoxypyrimidine derivatives.

Scientific Research Applications

  • Pharmaceutical Applications

    • Pyrimidines, including 5-Methoxypyrimidine, have become an increasingly important core structure in many drug molecules over the past 60 years . They have had a major impact in drug discovery therapeutics, including anti-infectives, anticancer, immunology, immuno-oncology, neurological disorders, chronic pain, and diabetes mellitus .
    • The synthesis of these medicinal agents and the role of the biological target with respect to the disease model are key aspects of their application . The biological potency, ADME properties, and pharmacokinetics/pharmacodynamics are also important factors .
  • Microbiome Research

    • Pyrimidines, including 5-Methoxypyrimidine, are being used in microbiome research . The current forefront of scientific exploration involves moving beyond description and classification to uncovering the intricate mechanisms underlying the coalescence of microbial communities .
    • Establishing a synthetic community (SynCom) serves as a key strategy in unraveling this process . The differential fluorescent marking (DFM) strategy, which employs three distinguishable fluorescent proteins in single and double combinations, is one method of application .
  • Antimicrobial Applications

    • Pyrimidines have found widespread therapeutic applications, including antimicrobial applications . They have the ability to incite the innate immune response and combat with a broad range of microbes, including bacteria, virus, parasite, and fungi .
    • The mechanism of action of these antimicrobial polymers and their translation into practical applications are areas of ongoing research .
  • Antiviral Applications

    • Pyrimidines, including 5-Methoxypyrimidine, are part of many antiviral drugs due to their ability to inhibit viral DNA or RNA replication .
    • The structure activity relationship (SAR) of pyrimidine derivatives is a key area of research in the development of new antiviral drugs .
  • Anticancer Applications

    • Pyrimidines are part of many anticancer drugs . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
    • The structure activity relationship (SAR) of pyrimidine derivatives is a key area of research in the development of new anticancer drugs .
  • Anti-Inflammatory Applications
    • Pyrimidines, including 5-Methoxypyrimidine, have been found to have anti-inflammatory effects . These effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
    • The synthesis of these medicinal agents and the role of the biological target with respect to the disease model are key aspects of their application . The biological potency, ADME properties, and pharmacokinetics/pharmacodynamics are also important factors .
  • Chemical Synthesis

    • 5-Methoxypyrimidine is used as a starting material in the synthesis of various chemical compounds . For example, it was used in the synthesis of 2,5-difluoro-4-iodo-6-methoxypyrimidine .
    • The specific synthetic methods and procedures would depend on the target compound being synthesized .
  • Material Science

    • Pyrimidines, including 5-Methoxypyrimidine, are found in various materials . These six-membered heterocyclic aromatic moieties defined as privileged scaffolds constitute diverse chemical structures and as such hold substantial interest for organic, medicinal and biological chemists .

properties

IUPAC Name

5-methoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c1-8-5-2-6-4-7-3-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIADELSANNMYFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90341494
Record name 5-Methoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90341494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxypyrimidine

CAS RN

31458-33-0
Record name 5-Methoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90341494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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